Fmoc-L-beta-homoalanine Fmoc-L-beta-homoalanine Fmoc-l-beta-homoalanine

Brand Name: Vulcanchem
CAS No.: 193954-26-6
VCID: VC21539167
InChI: InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
SMILES: CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H19NO4
Molecular Weight: 325,36 g/mole

Fmoc-L-beta-homoalanine

CAS No.: 193954-26-6

Cat. No.: VC21539167

Molecular Formula: C19H19NO4

Molecular Weight: 325,36 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-beta-homoalanine - 193954-26-6

CAS No. 193954-26-6
Molecular Formula C19H19NO4
Molecular Weight 325,36 g/mole
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
Standard InChI Key LYMLSPRRJWJJQD-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Properties and Structural Characteristics

Fmoc-L-beta-homoalanine, also known as (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, possesses distinct chemical and physical properties that make it valuable for various applications. The compound has a molecular formula of C19H19NO4 and a molecular weight of approximately 325.36 g/mol . Its IUPAC name highlights its structural characteristics: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid . The compound features a beta-amino acid structure, which differs from alpha-amino acids by having an additional methylene group between the amino group and the carboxylic acid function.

Physical Properties

The physical properties of Fmoc-L-beta-homoalanine are summarized in the following table:

PropertyValueReference
Physical StateWhite powder
Melting Point96-98°C (Solv: hexane; ethyl acetate)
Boiling Point555.3±33.0°C (Predicted)
Density1±0.06 g/cm³ (Predicted)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
pKa4.38±0.10 (Predicted)
Optical Rotation[α]D= 11 ± 2° (C=1 in DMF) at 20°C

These physical properties are crucial for researchers when considering the compound's use in various experimental settings and for quality control purposes.

Structural Features

Fmoc-L-beta-homoalanine contains several key structural features:

  • The Fmoc protecting group (9-fluorenylmethoxycarbonyl), which provides temporary protection for the amino group during peptide synthesis

  • A chiral center at the 3-position with an S-configuration, giving the compound its L-designation

  • A beta-amino acid backbone where the amino group is attached to the beta-carbon rather than the alpha-carbon

  • A methyl side chain, similar to alanine but in a different position relative to the carboxylic acid group

The combination of these structural features makes Fmoc-L-beta-homoalanine particularly useful in peptide chemistry, where controlled reactivity is essential.

Applications in Research and Industry

Fmoc-L-beta-homoalanine has emerged as a valuable compound in various research and industrial applications, particularly in the field of peptide chemistry.

Peptide Synthesis

The primary application of Fmoc-L-beta-homoalanine is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group during the synthesis process, allowing for controlled peptide bond formation . The beta-amino acid structure of homoalanine introduces unique conformational properties to the resulting peptides.

Fmoc SPPS has become the method of choice for peptide synthesis due to several advantages:

  • It uses base-labile conditions for Fmoc removal, which are orthogonal to the acid-labile conditions used for side-chain protection and peptide-resin cleavage

  • The deprotection process releases dibenzofulvene, which has strong UV absorption, providing a useful indicator of synthesis success

  • The conditions are compatible with modified peptides, such as phosphorylated and glycosylated peptides

  • It avoids the use of hazardous reagents like anhydrous hydrogen fluoride (HF) required in alternative methods

The incorporation of beta-amino acids like Fmoc-L-beta-homoalanine into peptides can enhance their stability against enzymatic degradation and modify their secondary structure, making them valuable for therapeutic applications .

Drug Development

Fmoc-L-beta-homoalanine plays a significant role in drug development, particularly in the creation of novel therapeutic peptides. The compound enhances the design of drugs that can target specific biological pathways, which is crucial in pharmaceutical research . The unique properties of beta-amino acids can improve the pharmacokinetic properties of peptide drugs, including:

  • Enhanced stability against proteolytic degradation

  • Improved bioavailability

  • Modified receptor binding properties

  • Altered secondary structure

These improvements make Fmoc-L-beta-homoalanine an important building block for developing peptide-based therapeutics with enhanced efficacy and durability .

Bioconjugation and Other Applications

Beyond peptide synthesis and drug development, Fmoc-L-beta-homoalanine finds applications in:

  • Bioconjugation: The compound is used to modify biomolecules, facilitating the attachment of drugs or imaging agents to proteins, which is essential in creating targeted therapies and diagnostics

  • Neuroscience Research: It is valuable in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders and potential treatments

  • Protein Engineering: It plays a role in the design of proteins with enhanced stability and functionality, important in biotechnology applications, including enzyme development and industrial processes

  • Development of α/β-peptides: These hybrid peptides containing both α- and β-amino acids exhibit unique conformational properties and biological activities

Recent Research Findings

Recent research has expanded our understanding of the applications and properties of Fmoc-L-beta-homoalanine and related beta-amino acids in peptide chemistry.

Studies on α/β-Peptides

Recent studies have explored the incorporation of β-amino acids, including Fmoc-L-beta-homoalanine, into α/β-peptides. These hybrid peptides have shown promising properties for various applications. A study described in search result focused on the development of α/β-peptides with specific properties, using techniques like:

  • Normalized standard deviation (NSD) analysis to assess prediction accuracy for peptide properties

  • Log2 scaling of experimental measurements to account for the serially diluted nature of assays

  • Descriptor analysis to characterize the physicochemical properties of the peptides

The researchers found that incorporating β-amino acids like Fmoc-L-beta-homoalanine could significantly affect the hemolytic activity (HC10) and antimicrobial activity (MIC) of the resulting peptides . This research demonstrates the potential of β-amino acids to modulate the biological properties of peptides for therapeutic applications.

Advances in Fmoc Solid-Phase Peptide Synthesis

The development of Fmoc solid-phase peptide synthesis has revolutionized peptide chemistry, making it accessible to researchers across disciplines. Recent advances include:

  • Improved purity of Fmoc-protected amino acids, including Fmoc-L-beta-homoalanine

  • Development of more efficient coupling reagents

  • Application of pseudoprolines and backbone protection to overcome difficult sequence problems

  • Extension of the length of peptides that can be synthesized

These advances have expanded the utility of Fmoc-protected β-amino acids like Fmoc-L-beta-homoalanine in peptide chemistry, enabling the synthesis of more complex and diverse peptide structures.

Structure-Activity Relationship Studies

Research incorporating Fmoc-L-beta-homoalanine and other β-amino acids has contributed to our understanding of structure-activity relationships in peptides. The unique conformational properties imparted by β-amino acids can significantly affect:

  • Peptide secondary structure

  • Receptor binding properties

  • Stability against enzymatic degradation

  • Bioavailability and pharmacokinetics

These structure-activity relationships are crucial for the rational design of peptide-based therapeutics with improved properties.

SpecificationDetailsReference
CAS Number193954-26-6 (also listed: 201864-71-3; 203854-49-3; 209252-17-5)
PurityTypically >98% (HPLC)
AppearanceWhite powder
Storage Temperature2-8°C
Common SynonymsFmoc-β-HoAla-OH, Fmoc-β-HomoAla-OH, (S)-3-(Fmoc-amino)butyric acid
ClassificationDetailsReference
WGK Germany3
Hazard ClassIRRITANT

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